molecular formula C13H11NO6 B14309276 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione CAS No. 114291-45-1

6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione

Cat. No.: B14309276
CAS No.: 114291-45-1
M. Wt: 277.23 g/mol
InChI Key: SYVCDZIWSHPMAR-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is an organic compound with a complex structure that includes a six-membered oxane ring, a nitrobenzoyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzoyl chloride with 6-methyl-2,4-dioxane-1,3-dione in the presence of a base such as pyridine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 6-Methyl-3-(2-aminobenzoyl)oxane-2,4-dione.

    Reduction: Formation of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-diol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxane ring can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.

    Tetrahydropyran: A six-membered ring compound with similar structural features.

Uniqueness

6-Methyl-3-(2-nitrobenzoyl)oxane-2,4-dione is unique due to the presence of both a nitrobenzoyl group and an oxane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

114291-45-1

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

6-methyl-3-(2-nitrobenzoyl)oxane-2,4-dione

InChI

InChI=1S/C13H11NO6/c1-7-6-10(15)11(13(17)20-7)12(16)8-4-2-3-5-9(8)14(18)19/h2-5,7,11H,6H2,1H3

InChI Key

SYVCDZIWSHPMAR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)O1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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